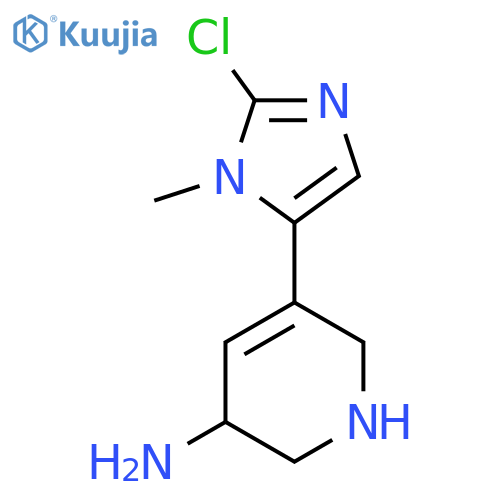Cas no 2138144-64-4 (5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine)

2138144-64-4 structure
商品名:5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine
5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine 化学的及び物理的性質
名前と識別子
-
- EN300-743185
- 5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine
- 2138144-64-4
-
- インチ: 1S/C9H13ClN4/c1-14-8(5-13-9(14)10)6-2-7(11)4-12-3-6/h2,5,7,12H,3-4,11H2,1H3
- InChIKey: HNWPFNPTPYUJPO-UHFFFAOYSA-N
- ほほえんだ: ClC1=NC=C(C2=CC(CNC2)N)N1C
計算された属性
- せいみつぶんしりょう: 212.0828741g/mol
- どういたいしつりょう: 212.0828741g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.9Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-743185-1.0g |
5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2138144-64-4 | 95% | 1.0g |
$2186.0 | 2024-05-24 | |
| Enamine | EN300-743185-10.0g |
5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2138144-64-4 | 95% | 10.0g |
$9400.0 | 2024-05-24 | |
| Enamine | EN300-743185-0.05g |
5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2138144-64-4 | 95% | 0.05g |
$1836.0 | 2024-05-24 | |
| Enamine | EN300-743185-0.1g |
5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2138144-64-4 | 95% | 0.1g |
$1923.0 | 2024-05-24 | |
| Enamine | EN300-743185-0.5g |
5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2138144-64-4 | 95% | 0.5g |
$2098.0 | 2024-05-24 | |
| Enamine | EN300-743185-5.0g |
5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2138144-64-4 | 95% | 5.0g |
$6339.0 | 2024-05-24 | |
| Enamine | EN300-743185-2.5g |
5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2138144-64-4 | 95% | 2.5g |
$4286.0 | 2024-05-24 | |
| Enamine | EN300-743185-0.25g |
5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine |
2138144-64-4 | 95% | 0.25g |
$2011.0 | 2024-05-24 |
5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine 関連文献
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
2138144-64-4 (5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridin-3-amine) 関連製品
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 307-59-5(perfluorododecane)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
